N1-(2-methoxyethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(2-methoxyethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H30N4O4 and its molecular weight is 378.473. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity
Compounds structurally related to N1-(2-methoxyethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been synthesized and analyzed for their affinity to serotonin receptors. For example, derivatives designed to evaluate the role of a linker between the triazine moiety and an aromatic substituent showed significant affinity for the human serotonin 5-HT6 receptor, with potential implications for the development of new therapeutic agents targeting the serotonin system (Łażewska et al., 2019).
ABCB1 Inhibitors
Another area of research involves the design and synthesis of ABCB1 inhibitors, where certain moieties have been linked through spacers to different basic nuclei, demonstrating potent inhibitory activity. This research is crucial for the development of new drugs that can overcome drug resistance mediated by the ABCB1 transporter (Colabufo et al., 2008).
Vasopressin Receptor Antagonists
Compounds with structures similar to the query compound have also been evaluated as selective antagonists for the human vasopressin V1A receptor, highlighting their potential application in treating conditions related to vasopressin dysregulation (Kakefuda et al., 2002).
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-22-9-11-23(12-10-22)17(15-4-6-16(27-3)7-5-15)14-21-19(25)18(24)20-8-13-26-2/h4-7,17H,8-14H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYJJFWVMYYPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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